molecular formula C6H11FO B13479507 3-(2-Fluoroethyl)cyclobutan-1-ol

3-(2-Fluoroethyl)cyclobutan-1-ol

Cat. No.: B13479507
M. Wt: 118.15 g/mol
InChI Key: OILTYQOKHKNYNN-UHFFFAOYSA-N
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Description

3-(2-Fluoroethyl)cyclobutan-1-ol is a chemical compound with the molecular formula C6H11FO. It is characterized by a cyclobutane ring substituted with a 2-fluoroethyl group and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoroethyl)cyclobutan-1-ol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a 2-fluoroethyl-substituted alkene, under specific reaction conditions. The reaction typically requires a catalyst and may involve the use of reagents like boron compounds for the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoroethyl)cyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Fluoroethyl)cyclobutan-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Fluoroethyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the fluoroethyl group can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluoroethyl)cyclobutan-1-ol is unique due to its specific combination of a fluoroethyl group and a hydroxyl group on a cyclobutane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C6H11FO

Molecular Weight

118.15 g/mol

IUPAC Name

3-(2-fluoroethyl)cyclobutan-1-ol

InChI

InChI=1S/C6H11FO/c7-2-1-5-3-6(8)4-5/h5-6,8H,1-4H2

InChI Key

OILTYQOKHKNYNN-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1O)CCF

Origin of Product

United States

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